molecular formula C12H13FN4O2S B2376494 N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide CAS No. 1396846-20-0

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

Cat. No. B2376494
CAS RN: 1396846-20-0
M. Wt: 296.32
InChI Key: WTDYVFKIMVJUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a pharmaceutical intermediate widely used in organic synthesis . It has a molecular weight of 166.98 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinylboronic acid .


Synthesis Analysis

While specific synthesis methods for “N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide” are not available, there are methods for related compounds. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is 1S/C6H10BN3O2/c1-10(2)6-8-3-5(4-9-6)7(11)12/h3-4,11-12H,1-2H3 .


Physical And Chemical Properties Analysis

“(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” is a solid compound that should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Corrosion Inhibition in Iron

N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide derivatives have been studied for their role in inhibiting the corrosion of iron. Research involving quantum chemical calculations and molecular dynamics simulations have shown the effectiveness of related piperidine derivatives in this context. The global reactivity parameters and adsorption behaviors on metal surfaces were analyzed, demonstrating significant inhibition properties (Kaya et al., 2016).

Catalysis in Chemical Synthesis

This compound has been explored as a catalyst in the synthesis of various chemical derivatives. For instance, its role in the efficient catalysis of pyrrolo[2,3-D]pyrimidine derivatives was highlighted, showing its potential in facilitating complex chemical reactions and synthesis processes (Khashi et al., 2014).

Herbicidal Activities

Research has also been conducted on the herbicidal activities of similar compounds. A study demonstrated that N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamide derivatives showed significant herbicidal activities against various plant species, including rice and barnyard grass (Lee et al., 1996).

Photophysical Properties and pH-Sensing

The photophysical properties and potential pH-sensing applications of pyrimidine-phthalimide derivatives, which are closely related to this compound, have been studied. These compounds have been found to exhibit solid-state fluorescence emission and positive solvatochromism, indicating their potential use in pH sensors and logic gates (Yan et al., 2017).

Antitumor Potential

Sulfonamide derivatives, including compounds related to this compound, have been designed and synthesized with a focus on antitumor properties. These studies indicate the potential use of such compounds in creating antitumor drugs with lower toxicity (Huang et al., 2001).

Safety and Hazards

The compound “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” has been classified with the signal word “Warning” and hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for “N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide” are not available, related compounds such as “(2-(Dimethylamino)pyrimidin-5-yl)boronic acid” are valuable building blocks in organic synthesis . They have had a major impact in making inhibitors of cancer-specific enzymes .

properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDYVFKIMVJUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.